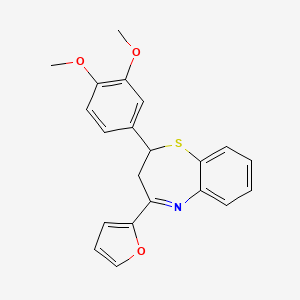

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzothiazepines generally involves the reaction of substituted 2-aminobenzenethiols with α,β-unsaturated ketones in an acidic medium, often resulting in a Michael addition followed by cyclization. For instance, the synthesis of similar benzothiazepine derivatives has been achieved by reacting 5-substituted-2-aminobenzenethiols with various α,β-unsaturated ketones in dry ethanol under acidic conditions, leading to compounds that potentially possess interesting biological activities (Pant et al., 2021). Another method involves the domino process that includes a Michael addition of 2-aminothiophenols to chalcones, followed by in situ cyclization, which has been shown to be efficient under neutral conditions with high chemical yields (Albanese et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazepines can be complex, with the core structure often exhibiting a twisted or boat-like conformation. X-ray crystallography studies of similar molecules have revealed that the central seven-membered ring can adopt a twisted boat-like conformation, indicative of the structural diversity within this class of compounds (Xu et al., 2007).

Scientific Research Applications

Synthesis and Structural Studies

- Synthesis Techniques : Research has demonstrated various synthesis techniques for 1,5-benzothiazepine derivatives. For example, the reaction of sodium 3,4-dimethoxythiophenolate with 2-bromoethylamine leads to compounds related to 2,3-dihydro-1,5-benzothiazepines (Szabo et al., 1987). Additionally, other synthesis approaches involve cyclization of S-(3,4-dimethoxyphenyl)-N-(hydroxymethyl)thioglycolamide and related compounds (Szabo et al., 1986).

- Structural Characterization : Detailed structural analysis of benzothiazepine derivatives, including conformational studies, has been conducted. For instance, studies have examined the orientation of various rings in the structure and the presence of intramolecular hydrogen bonds (Escobar et al., 2007).

Biological Activities and Applications

- Potential Pharmacological Activities : Some benzothiazepine derivatives have been explored for their anticonvulsant properties and toxicity profiles. For instance, certain compounds have shown significant anticonvulsant activity in experimental settings (Chaudhari et al., 2022).

- Calcium Channel Blocking Activity : Certain derivatives are studied for their calcium channel blocking activity, suggesting potential utility in cardiovascular disorders (Atwal et al., 1987).

- Antimicrobial and Anticancer Evaluation : Some studies focus on the synthesis of heterocyclic systems linked to benzothiazepines, assessing their antimicrobial and anticancer activities (Ibrahim et al., 2022).

Chemical Transformations and Derivatives

- Diverse Compound Library Generation : Research includes generating a diverse library of compounds through alkylation and ring closure reactions using related ketonic Mannich bases (Roman, 2013).

- Novel Synthesis Approaches : New methods for synthesizing benzothiazepines, such as via dilithiation approaches, have been developed, contributing to the expansion of available derivatives (Katritzky et al., 2002).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYMEPUBWTZINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)

![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)

![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)

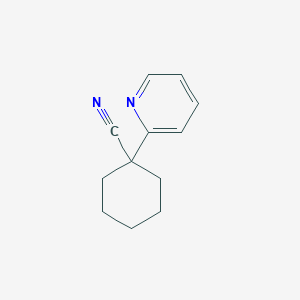

![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)

![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)